Product packaging for Apakaochtodene A(Cat. No.:)

Apakaochtodene A

Cat. No.: B1249133
M. Wt: 320.5 g/mol
InChI Key: WMQLQCCLGFMTKH-BNJOCTFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apakaochtodene A is a tetrahalogenated monoterpene natural product isolated from the red marine alga Portieria hornemannii . Its structure has been identified through NMR spectral and X-ray crystallographic analysis as 6(S)-bromo-1,4(S),8(R)-trichloro-2(Z)-ochtodene . This compound is part of a diverse class of organohalogen compounds that are of significant interest in marine natural product research due to their role in chemical ecology and their pharmacological potential . In the marine environment, halogenated monoterpenes like this compound are believed to serve as a chemical defense for the producing organism against herbivory . From a research perspective, related halogenated monoterpenes from the same algal genus have been reported to exhibit potent and selective anti-tumor activity, making this chemical class a valuable target for bioactivity studies and drug discovery research . The compound's complex structure, featuring multiple halogen atoms, also makes it an interesting subject for research in organic synthesis, chemical ecology, and the study of structure-activity relationships (SAR) . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrCl3 B1249133 Apakaochtodene A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14BrCl3

Molecular Weight

320.5 g/mol

IUPAC Name

(2S,3Z,4S,6S)-6-bromo-2,4-dichloro-3-(2-chloroethylidene)-1,1-dimethylcyclohexane

InChI

InChI=1S/C10H14BrCl3/c1-10(2)8(11)5-7(13)6(3-4-12)9(10)14/h3,7-9H,4-5H2,1-2H3/b6-3-/t7-,8-,9-/m0/s1

InChI Key

WMQLQCCLGFMTKH-BNJOCTFVSA-N

Isomeric SMILES

CC1([C@H](C[C@@H](/C(=C/CCl)/[C@@H]1Cl)Cl)Br)C

Canonical SMILES

CC1(C(CC(C(=CCCl)C1Cl)Cl)Br)C

Synonyms

apakaochtodene A
apakaochtodene B

Origin of Product

United States

Natural Occurrence and Biogeography of Apakaochtodene a

Primary Biological Sources

The biosynthesis of Apakaochtodene A is predominantly associated with certain genera of red marine algae (Rhodophyta). acs.org These organisms synthesize a variety of halogenated monoterpenes, likely as a chemical defense mechanism. mdpi.comnih.gov

The genera Portieria and Ochtodes, both belonging to the family Rhizophyllidaceae, are the principal producers of halogenated monoterpenes, including the ochtodene (B1234865) class of compounds to which this compound belongs. acs.orgmdpi.commdpi.com Research indicates that species within these two genera utilize myrcene (B1677589) as a common precursor for the biosynthesis of these complex molecules. mdpi.commdpi.comnih.gov The production of such compounds is a significant characteristic of their biochemistry, distinguishing them within marine flora. acs.org While both genera are known producers, Portieria has been a particularly prolific source in chemical studies leading to the isolation of these compounds. mdpi.comnih.gov

This compound was first isolated and identified from the red marine alga Portieria hornemannii. acs.orgacs.org In these studies, it was characterized as the minor isomer of two related tetrahalogenated monoterpenes, the other being Apakaochtodene B. acs.org The ratio of these isomers can vary significantly between different populations of the alga. mdpi.comacs.org For instance, collections of P. hornemannii from Apaka Point in Guam showed a ratio of this compound to Apakaochtodene B of approximately 2:3, whereas other sites on the same island yielded a ratio closer to 5:95. acs.org

The compound has also been reported in Ochtodes secundiramea. nih.govnih.gov Studies on cultured microplantlets of both P. hornemannii and O. secundiramea under controlled laboratory conditions revealed that they produced remarkably similar profiles of halogenated monoterpenes, with Apakaochtodene B being the shared cyclic monoterpene identified. nih.gov This suggests a conserved biosynthetic pathway for these compounds within the two species. nih.gov

Table 1: Primary Biological Sources of this compound

Genus Species Key Findings References
Portieria Portieria hornemannii Original source of isolation; exists as a minor isomer to Apakaochtodene B with site-specific ratio variations. acs.org, acs.org, mdpi.com
Ochtodes Ochtodes secundiramea Also identified as a producer; shares biosynthetic pathways for related compounds with P. hornemannii. nih.gov, nih.gov, nih.gov

Red Marine Algae Genera (e.g., Portieria, Ochtodes)

Geographic Distribution and Habitat Specificity of Producing Organisms

The red alga Portieria hornemannii, the primary source of this compound, has a broad distribution across the tropical Indo-Pacific region. nih.gov Research collections yielding apakaochtodenes have been made in numerous locations, including Guam, the Mariana Islands, Hawaii, the Philippines, Japan, and Australia. acs.orgnih.govacs.org

P. hornemannii inhabits a variety of marine environments, from reef flats to deeper reef slopes, at depths ranging from 3 to 35 meters. acs.org However, a remarkable characteristic of this species is the significant geographic variation in its secondary metabolite profile. acs.orge-algae.org Studies have documented that the concentration and even the presence of major metabolites, including the ratio of this compound to B, can differ dramatically between collection sites, sometimes separated by as few as 10 kilometers. acs.orgacs.orge-algae.org This chemical variation may be influenced by genetic differences between algal populations, suggesting the existence of cryptic species that are morphologically similar but chemically distinct. e-algae.orgresearchgate.net While environmental factors have been considered, some studies indicate that genetic lineage may be a more significant driver of the observed chemical diversity. e-algae.orgresearchgate.net

The distribution of Ochtodes secundiramea also includes tropical reef ecosystems, with studies on its chemical composition being conducted on specimens from the Caribbean and the Pacific. nih.govvims.edu Like P. hornemannii, it is found in habitats susceptible to high levels of herbivory, where the production of defensive compounds is ecologically advantageous. vims.eduscispace.com

Table 3: Geographic Distribution of Portieria hornemannii (Producer of this compound)

Location Habitat Key Findings on Chemical Profile References
Guam & Mariana Islands Reef flats and slopes (3-35m) Significant site-to-site variation in the ratio of this compound to B. acs.org, acs.org, e-algae.org
Hawaii Tropical reefs Documented chemical variation between populations. acs.org
Philippines Tropical reefs Source of diverse halogenated monoterpenes, including the related compound halomon (B233497). acs.org, nih.gov
Japan Northwest Pacific Part of a region with cryptic genetic diversity influencing metabolite production. acs.org, nih.gov, e-algae.org
Australia Tropical reefs Documented chemical variation. acs.org

Biosynthetic Pathways and Regulation of Apakaochtodene a

Elucidation of Precursor Molecules (e.g., Myrcene)

The biosynthesis of Apakaochtodene A, like other halogenated monoterpenes in red algae of the genera Portieria and Ochtodes, originates from the acyclic monoterpene myrcene (B1677589). nih.govmdpi.com Myrcene serves as the foundational hydrocarbon backbone that undergoes a series of enzymatic modifications to yield the final complex structure of this compound. nih.govnih.gov The production of myrcene itself is a critical step, initiated from geranyl diphosphate (B83284) (GPP), a common precursor for all monoterpenes. nih.govresearchgate.net An enzyme, myrcene synthase, isolated from the red alga Ochtodes secundiramea, catalyzes the conversion of GPP exclusively to myrcene. researchgate.net This enzymatic step is a key control point in the biosynthetic pathway leading to this compound and other related compounds. nih.govresearchgate.net

The proposed biogenesis suggests that myrcene undergoes a bromonium ion-initiated cyclization to form the characteristic ochtodene (B1234865) ring structure found in this compound. nih.govnih.govresearchgate.net This initial cyclization is a pivotal event that dictates the core structure of the final molecule.

Enzymatic Catalysis in Halogenation Processes (e.g., Bromoperoxidases)

The introduction of halogen atoms, a defining feature of this compound, is facilitated by a class of enzymes known as haloperoxidases, specifically bromoperoxidases. nih.govnih.gov These enzymes are prevalent in many species of red algae and play a crucial role in the biosynthesis of halogenated natural products. nih.gov Vanadium-dependent bromoperoxidases are particularly important in this process. researchgate.netnih.govresearchgate.net

The mechanism involves the oxidative conversion of bromide ions (Br⁻), which are abundant in seawater, into an enzyme-bound hypobromite-like species (enzyme-OBr). nih.govnih.gov This activated bromine species then acts as an electrophile ("Br+ equivalent") that attacks the double bonds of the myrcene precursor. nih.govresearchgate.netnih.gov This enzymatic reaction is not only responsible for the incorporation of bromine but also initiates the cyclization of myrcene to form the ochtodane skeleton. nih.govnih.gov The process can also involve the incorporation of chlorine, catalyzed by the same or similar enzymatic systems, leading to the complex tetrahalogenated structure of this compound. nih.govresearchgate.net The activity of these bromoperoxidases is dependent on co-factors such as vanadate (B1173111). nih.govresearchgate.net

Contribution of Core Metabolic Pathways (e.g., Mevalonate (B85504) Pathway, Methylerythritol Phosphate (B84403) Pathway)

The fundamental building blocks for the biosynthesis of this compound, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two primary metabolic pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. nih.govnih.govwikipedia.org

The Mevalonate (MVA) pathway , which is well-established in eukaryotes, begins with the condensation of three molecules of acetyl-CoA and proceeds through the key intermediate mevalonate. nih.govwikipedia.org This pathway is a primary route for the synthesis of IPP and DMAPP in the cytosol. nih.govresearchgate.net

The Methylerythritol Phosphate (MEP) pathway , discovered more recently, operates in bacteria and the plastids of plants and algae. nih.govnih.gov It starts with the reaction between glyceraldehyde-3-phosphate (G3P) and pyruvate (B1213749) to produce the same end products, IPP and DMAPP. nih.govnih.gov

Both pathways contribute to the pool of IPP and DMAPP, which are then condensed to form geranyl pyrophosphate (GPP), the direct precursor to myrcene and subsequently this compound. nih.govresearchgate.netresearchgate.net The interplay and relative contribution of the MVA and MEP pathways can vary between organisms and cellular compartments. biorxiv.orgresearchgate.netfrontiersin.org

Factors Influencing Biosynthetic Production

The production of this compound is not static but is influenced by a range of environmental, biological, and physiological factors.

Environmental Stimuli (e.g., Light, Nutrients)

The production of secondary metabolites in marine algae, including halogenated monoterpenes, is known to be affected by environmental conditions. oliptek.comoregonstate.educlimateseed.com Key factors include:

Nutrients: The availability of nutrients in the seawater, such as nitrogen and phosphate, is crucial for the growth and metabolic activity of the algae. researchgate.netfao.org Nutrient limitation can act as a stressor that may trigger an increase in the production of defensive compounds like this compound. oregonstate.edu The availability of bromide and vanadate in the water is also a direct requirement for the halogenation process. nih.govresearchgate.net

Other Abiotic Factors: Temperature, pH, and water motion can also impact the physiological state of the algae and consequently their biosynthetic output. oregonstate.edufao.orgintouch-quality.com

Table 1: Influence of Key Environmental Factors on Biosynthesis

Factor Influence on Algal Physiology Potential Impact on this compound Production
Light Affects photosynthetic rate and energy availability. oregonstate.edufao.org Can alter the supply of primary metabolites for the MVA and MEP pathways.
Nutrients (N, P) Essential for growth and primary metabolism. researchgate.netfao.org Nutrient stress may upregulate secondary metabolite production as a defense mechanism. oregonstate.edu
Bromide/Vanadate Direct substrates and co-factors for bromoperoxidases. nih.govresearchgate.net Availability directly limits the rate of halogenation and cyclization steps.
Temperature Affects enzyme kinetics and overall metabolic rate. oregonstate.eduintouch-quality.com Optimal temperature ranges exist for enzymatic reactions in the biosynthetic pathway.

Intraspecific and Interspecific Variability in Biosynthesis

Significant variation in the chemical profile of halogenated monoterpenes has been observed both between different species of red algae (interspecific) and among different populations of the same species (intraspecific). nih.gov

Interspecific Variability: While Portieria and Ochtodes species produce myrcene-derived monoterpenes like this compound, other genera like Plocamium utilize ocimene as a precursor, leading to a different suite of halogenated compounds. nih.govmdpi.com This highlights the genetic divergence and evolution of distinct biosynthetic pathways among different algal lineages.

Intraspecific Variability: Field collections of Portieria hornemannii from different reef sites have shown notable variations in their halogenated monoterpene content. nih.gov This variability can be attributed to both genetic differences between populations and responses to different local environmental conditions. mdpi.commdpi.com However, when different species like O. secundiramea and P. hornemannii were grown under identical, controlled conditions in a bioreactor, they produced remarkably similar profiles of halogenated monoterpenes, including Apakaochtodene B, a regioisomer of this compound. nih.gov This suggests that the underlying biosynthetic machinery is conserved but can be differentially expressed in response to environmental cues.

Physiological State of Producer Organisms

The physiological condition of the red alga is a critical determinant of its capacity to produce secondary metabolites like this compound.

Growth Phase: The production of secondary metabolites is often linked to specific phases of the organism's growth cycle. fao.org For example, production may be highest during the stationary phase when cell division slows, and resources are reallocated from primary to secondary metabolism.

Stress Responses: The biosynthesis of halogenated monoterpenes is widely considered a chemical defense mechanism against herbivores. nih.govmdpi.com Therefore, the presence of grazing pressure or other biotic stressors can induce an increased production of these compounds. The physiological response to abiotic stressors like extreme salinity or temperature can also alter the metabolic state and influence the production of these compounds. scielo.br

Structural Elucidation Methodologies for Apakaochtodene a

Advanced Spectroscopic Characterization Techniques

The initial framework and connectivity of Apakaochtodene A were mapped out using a suite of sophisticated spectroscopic tools. These methods provided crucial, albeit initially incomplete, pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in providing the initial insights into the molecular framework of this compound. rsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were essential for piecing together the carbon skeleton and the placement of protons.

1D NMR, specifically ¹H and ¹³C NMR spectra, offered preliminary data on the types and numbers of protons and carbons present in the molecule. However, due to the structural complexity, 2D NMR experiments were critical for definitive assignments. mdpi.com Techniques such as Correlation Spectroscopy (COSY) were used to establish proton-proton couplings, helping to identify adjacent protons within the molecular structure.

Despite the power of these techniques to assign most of the ¹H and ¹³C NMR signals, researchers noted that relying solely on NMR data for determining the halogenation pattern and stereochemistry of polyhalogenated monoterpenes was problematic, as previous instances had led to structural revisions after X-ray analysis. mdpi.com

X-ray Crystallographic Analysis for Absolute Configuration

Given the limitations and potential ambiguities of NMR data for stereochemical assignments in polyhalogenated compounds, single-crystal X-ray diffraction analysis was employed. mdpi.com This technique became the definitive tool for establishing the three-dimensional structure of this compound. rsc.org By successfully growing a suitable crystal of the compound, researchers were able to perform an X-ray analysis which unambiguously determined the absolute configuration of the molecule. mdpi.com The analysis confirmed the precise spatial arrangement of the bromine and chlorine atoms, solidifying the structure as 6(S)-bromo-1,4(S),8(R*)-trichloro-2(Z)-ochtodene. mdpi.comrsc.org

Stereochemical Assignment and Isomeric Differentiation

This compound was isolated alongside a closely related compound, Apakaochtodene B. rsc.org These two compounds are geometrical isomers, making their differentiation a key challenge. mdpi.com this compound was identified as the minor isomer in a mixture that, in some collections of the source alga Portieria hornemannii, contained Apakaochtodene B as the major component in a 95:5 ratio. mdpi.com The structural elucidation confirmed that this compound possesses a Z-configuration for the double bond. rsc.org The rigorous application of 2D NMR techniques and, ultimately, X-ray crystallography was crucial for the definitive stereochemical assignment of this compound and its distinction from its E-isomer, Apakaochtodene B. mdpi.comrsc.orgresearchgate.net

Mass Spectrometric Techniques for Structural Confirmation

Mass spectrometry (MS) played a vital role in the structural elucidation process, primarily for confirming the molecular weight and elemental composition of this compound. rsc.orgsemanticscholar.org This analytical technique separates ions based on their mass-to-charge ratio, providing the exact molecular weight of the compound. For halogenated compounds like this compound, the characteristic isotopic patterns of bromine and chlorine provide a distinct signature in the mass spectrum, which helps to confirm the number of each type of halogen atom present in the molecule. While NMR and X-ray crystallography determine the connectivity and 3D structure, mass spectrometry offers orthogonal data that corroborates the proposed structure by confirming its fundamental elemental formula. researchgate.net

Chemical Ecology and Ecological Interactions of Apakaochtodene a

Role as a Chemical Deterrent in Marine Ecosystems

Marine organisms have evolved a variety of chemical defenses to survive in environments with high predation pressure. researchgate.netscielo.br Apakaochtodene A is a key example of a secondary metabolite that functions as a potent chemical deterrent. uog.edu This compound is produced by the red alga Portieria hornemannii and serves as a defense mechanism against consumers. uog.eduresearchgate.net

Anti-Predation Strategies Against Vertebrates (e.g., Reef Fishes)

This compound, along with its isomer Apakaochtodene B, has been identified as a significant feeding deterrent to reef fishes. researchgate.net The presence of these compounds in the tissues of Portieria hornemannii makes the alga unpalatable to many fish species. researchgate.net This chemical defense provides a selective advantage to the alga by reducing grazing pressure from vertebrate herbivores. uog.edu

The sea hare Aplysia parvula, which feeds on P. hornemannii, sequesters this compound and other algal metabolites. uog.eduresearchgate.net This sequestration renders the sea hare unpalatable to reef fish predators. researchgate.netresearchgate.net Studies conducted in Guam have shown that Aplysia parvula individuals found on P. hornemannii contain apakaochtodenes and are rejected by fish, whereas those found on other algae lacking these compounds are readily consumed. researchgate.net This demonstrates a clear anti-predation function of the sequestered this compound. The effectiveness of this chemical defense is so pronounced that it can create "enemy-free space" for organisms that can tolerate and sequester these compounds. uog.edu

Anti-Herbivory Interactions with Invertebrates (e.g., Sea Hares)

While this compound is a defense against many generalist herbivores, its effect on specialized invertebrates like the sea hare Aplysia parvula is more complex. Aplysia parvula is an oligophagous herbivore that preferentially feeds on red algae, including Portieria hornemannii. uog.eduwikipedia.org Despite the alga's chemical defenses, these sea hares are adapted to consume and even utilize these compounds for their own benefit. uog.eduresearchgate.net

However, the concentration of this compound can influence its effect on sea hares. researchgate.netcapes.gov.br While they can consume the alga, high concentrations of the crude extract from P. hornemannii and the pure compounds this compound and B can act as feeding deterrents even to A. parvula. researchgate.netcapes.gov.br This suggests a dose-dependent effect on the feeding behavior of this specialized herbivore.

Defense Mechanisms Across Trophic Levels

The chemical defense provided by this compound extends across multiple trophic levels, illustrating a classic example of a tri-trophic interaction. The primary producer, the alga Portieria hornemannii, produces the compound as a defense against herbivory. uog.eduresearchgate.net The primary consumer, the sea hare Aplysia parvula, overcomes this defense and sequesters the compound. researchgate.netresearchgate.net This sequestered compound then provides the sea hare with a defense against secondary consumers, namely predatory reef fishes. researchgate.net

This transfer of chemical defense up the food chain highlights the significant role of diet-derived metabolites in structuring marine communities. researchgate.net The ability of Aplysia parvula to sequester this compound from its diet is a key adaptation that allows it to thrive in an environment with high predation risk. researchgate.net The sea hare effectively borrows the alga's chemical shield for its own protection.

Influence of Compound Concentration on Ecological Efficacy

The effectiveness of this compound as a chemical defense is directly related to its concentration. researchgate.netcapes.gov.br Research has shown that the concentrations of this compound and B in Portieria hornemannii can vary among different locations. researchgate.net This variation in chemical profile can have significant ecological consequences.

High concentrations of these compounds are more effective at deterring feeding by both generalist fish herbivores and the specialized sea hare, Aplysia parvula. researchgate.net While A. parvula prefers to feed on P. hornemannii, very high levels of the defensive compounds can make the alga less palatable. researchgate.netcapes.gov.br This indicates a chemical "arms race" where the alga produces deterrents, and the herbivore evolves tolerance, but high concentrations can still be an effective defense. The concentration of sequestered apakaochtodenes in the sea hare's tissues is also crucial for its defense against predators. researchgate.net

Co-occurrence and Synergistic Effects with Other Natural Products in Ecological Contexts

This compound rarely acts in isolation. It co-occurs with its isomer, Apakaochtodene B, and other halogenated monoterpenes within Portieria hornemannii. uog.edu While research on the specific synergistic effects of this compound with other compounds in its natural context is limited, the combination of multiple defensive compounds is a common strategy in marine algae. uog.edu This chemical diversity can be more effective in deterring a wider range of herbivores than a single compound alone.

Preclinical Bioactivity Investigations of Apakaochtodene a

Assays for Ecological Bioactivity

The ecological significance of Apakaochtodene A has been explored through various feeding and deterrence assays, primarily investigating its role in mediating interactions between the alga, its herbivore grazers, and their predators.

Controlled Feeding Bioassays

Controlled laboratory feeding assays have been crucial in understanding the ecological role of this compound. Studies have shown that while the sea hare Aplysia parvula prefers to feed on its host alga P. hornemannii, high concentrations of the crude extract from the alga, as well as the purified this compound and B, act as feeding deterrents to the sea hare itself. researchgate.netint-res.com This suggests a complex relationship where the sea hare is adapted to consume the alga but is deterred by high concentrations of its defensive compounds.

In one study, A. parvula was presented with choices of P. hornemannii from different locations with varying levels of apakaochtodenes. researchgate.net While the sea hares did not show a preference for algae from any specific location, they did exhibit selective feeding on different parts of the algal thalli, which could be related to variations in chemical and nutritional content. uog.edu

Table 1: Summary of Controlled Feeding Bioassays

Assay Type Organism(s) Studied Key Findings Reference(s)
Choice Assays Aplysia parvula (sea hare) High concentrations of P. hornemannii crude extract and pure apakaochtodenes deterred feeding. researchgate.net, int-res.com
Preference Assays Aplysia parvula No significant preference for P. hornemannii from different geographical locations despite varying apakaochtodene levels. researchgate.net

In Vivo and In Vitro Deterrence Studies

Deterrence studies have provided strong evidence for the defensive role of this compound. The compound has been shown to be a significant feeding deterrent to fish. researchgate.net This is a critical ecological function, as it protects the alga from herbivory by generalist predators.

The sequestration of apakaochtodenes by Aplysia parvula confers a defensive advantage to the sea hare. In vivo studies demonstrated that sea hares that fed on P. hornemannii and sequestered apakaochtodenes were unpalatable to reef fishes. researchgate.netresearchgate.net In contrast, sea hares that fed on a different alga, Acanthophora spicifera, which lacks these compounds, were readily consumed by fish. researchgate.netresearchgate.net This highlights a classic example of a tri-trophic interaction mediated by a chemical defense, where the compound protects both the primary producer (the alga) and the primary consumer (the sea hare).

Table 2: In Vivo and In Vitro Deterrence Study Findings | Study Type | Predator | Prey/Food Source | Outcome | Reference(s) | | --- | --- | --- | --- | | In Vivo | Reef Fishes | Aplysia parvula (sequestering apakaochtodenes) | Unpalatable, predation deterred. | researchgate.net, researchgate.net, int-res.com | | In Vivo | Reef Fishes | Aplysia parvula (not sequestering apakaochtodenes) | Palatable, consumed by fish. | researchgate.net, researchgate.net, int-res.com | | In Vitro | Fish | Artificial food containing this compound | Feeding deterrence observed. | , researchgate.net |

Screening for Broad-Spectrum Biological Activities

Beyond its ecological roles, this compound and related halogenated monoterpenes have been investigated for a range of other biological activities. nih.gov Marine natural products are a rich source of compounds with potential pharmacological applications. mdpi.comnih.govnih.gov

General Cytotoxicity Assessment in Relevant Cell Lines

Halogenated monoterpenes from the genus Portieria have shown notable cytotoxic profiles. e-algae.org While specific data for this compound's cytotoxicity is limited in the public domain, related compounds from P. hornemannii, such as halomon (B233497), have demonstrated significant and selective cytotoxicity against various human tumor cell lines, including brain, colon, and renal cancer cell lines. The structural similarities suggest that apakaochtodenes could also possess cytotoxic properties, a common trait for this class of compounds. researchgate.netmdpi.com The pharmacological activities of compounds from heterobranch molluscs, which can sequester these compounds, are most studied for their cytotoxicity and anticancer effects. researchgate.net

Investigations into Antimicrobial Potential

The antimicrobial potential of halogenated monoterpenes is an area of active research. nih.govnih.gov While specific antimicrobial assays for this compound are not extensively detailed in the available literature, terpenoids from marine heterobranchs, in general, have been reported to exhibit antimicrobial activity. nih.govscispace.com The presence of halogens in the structure of this compound could contribute to such bioactivity, as halogenation is a common feature in many potent antimicrobial agents.

Other Mechanistic Bioactivity Hypotheses

The broad bioactivity of marine natural products has led to the exploration of various therapeutic potentials for compounds like this compound. mdpi.comnih.gov These hypotheses are often based on the activities observed in related compounds.

Anti-inflammatory: Recent studies have indicated that this compound has significant anti-inflammatory properties, showing activity in inhibiting the production of pro-inflammatory cytokines.

Antiparasitic and Antiplasmodial: While direct evidence for this compound is scarce, related terpenoids and other compounds from marine heterobranchs and their algal diets have shown antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.commdpi.com

Antiviral: The potential for antiviral activity is another area of interest for marine natural products, although specific data for this compound is not readily available. mdpi.comnih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Apakaochtodene B

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a molecule correlates with its biological activity. wikipedia.org For halogenated monoterpenes, including this compound, these studies aim to identify the key structural features responsible for their bioactivity, which can guide the synthesis of more potent and selective analogs.

While specific and comprehensive SAR studies focusing exclusively on this compound are limited in the current body of scientific literature, general principles for the broader class of halogenated monoterpenes from marine algae have been established. These principles provide a foundational framework for inferring the potential SAR of this compound.

Key Structural Features Influencing Bioactivity:

Structural FeatureInfluence on Biological ActivitySupporting Evidence
Degree of Halogenation A higher number of halogen atoms on the monoterpene skeleton generally correlates with increased cytotoxic activity. nih.govStudies on various halogenated monoterpenes have demonstrated this trend. nih.gov
Type of Halogen Bromine substitution tends to result in higher biological activity compared to chlorine substitution. nih.govComparative studies of bromo- and chloro-substituted monoterpenes have shown enhanced potency with bromine. nih.gov
Position of Halogens The specific location of halogen atoms on the monoterpene ring system is crucial for bioactivity, influencing the molecule's interaction with its biological target. nih.govThe differential toxicity of various halogenated monoterpenes suggests the importance of halogen positioning. nih.gov
Regioisomerism The spatial arrangement of substituents, as seen in the case of this compound and its regioisomer Apakaochtodene B, can lead to differences in biological activity. nih.govacs.orgThe existence of these two distinct isomers highlights the significance of their structural differences. nih.govacs.org

Further research involving the targeted synthesis and biological evaluation of this compound analogs is necessary to delineate a precise SAR. Such studies would involve systematically modifying the number, type, and position of the halogen atoms to quantify their impact on cytotoxicity and other biological activities.

Conceptual Framework for Molecular Targets and Mechanisms of Biological Action

The elucidation of molecular targets and the mechanism of action is a critical step in the development of any new therapeutic agent. For this compound, while direct mechanistic studies are not extensively reported, a conceptual framework can be constructed based on the activities of related halogenated monoterpenes and its observed biological effects.

The cytotoxic properties of this compound suggest that it may interfere with fundamental cellular processes in cancer cells. nih.gov Halogenated compounds are often potent alkylating agents, which can lead to toxicity in cells. wikipedia.org The novel structures of many halogenated monoterpenes suggest that they may operate through unique mechanisms of action against cancer cell lines. nih.gov

Potential Molecular Targets and Mechanisms:

Proposed Molecular Target/MechanismRationale and Supporting Evidence
DNA Methyltransferase-1 (DNMT1) Inhibition Some halogenated monoterpenes isolated from Portieria hornemannii have been identified as good inhibitors of DNMT1, an enzyme implicated in tumor growth. nih.gov Halomon, a related compound, is suggested to act as a demethylating agent. wikipedia.org
Induction of Apoptosis The cytotoxicity of many natural products is mediated through the induction of programmed cell death (apoptosis).
Actin Binding While not directly demonstrated for this compound, other marine natural products have been shown to exert their cytotoxic effects by binding to actin and disrupting the cell cycle. mdpi.com
Acetylcholinesterase (AChE) Inhibition Extracts rich in halogenated monoterpenes from the genus Ochtodes have shown potential for AChE inhibition, suggesting a possible neuroactive role. nih.gov

The differential toxicity observed for halogenated monoterpenes against various cancer cell lines points towards selective mechanisms that warrant more in-depth investigation. nih.gov Future research should focus on identifying the direct molecular binding partners of this compound and elucidating the downstream signaling pathways that are affected, in order to fully understand its biological action.

Synthetic and Semisynthetic Research Approaches for Apakaochtodene a

Total Synthesis Strategies

A thorough review of scientific databases and chemical literature reveals no published total synthesis of Apakaochtodene A. The total synthesis of a natural product is a complex undertaking that involves the complete chemical construction of the molecule from simple, commercially available starting materials. wikipedia.org Such endeavors are crucial for confirming the structure of a natural product, providing a renewable source of the compound for further study, and enabling the synthesis of analogs. rsc.org While synthetic strategies have been developed for other polyhalogenated monoterpenes, such as those in the halomon (B233497) class and from the genus Plocamium, a specific route for this compound has not been described. amazon.co.ukorganic-chemistry.org

Chemoenzymatic Synthesis Methodologies

There are currently no reports on the chemoenzymatic synthesis of this compound. This approach combines the selectivity of biological catalysts (enzymes) with the versatility of traditional organic chemistry to create efficient and sustainable synthetic routes. rsc.orgnih.govmdpi.com Chemoenzymatic methods are particularly powerful for the stereoselective synthesis of complex molecules like terpenes. nih.govnih.gov The biosynthesis of halogenated monoterpenes in red algae is known to involve haloperoxidase enzymes, suggesting a potential avenue for future chemoenzymatic research. researchgate.netarizona.edu However, no studies have yet been published that leverage these or other enzymes for the synthesis of this compound. rsc.org

Derivatization for Analog Generation and Functional Modification

Specific research on the derivatization of this compound to generate analogs and modify its function is absent from the scientific literature. Derivatization is a key process in medicinal chemistry where the core structure of a bioactive compound is chemically altered to produce a library of related compounds, or analogs. scispace.com This allows researchers to explore structure-activity relationships and potentially develop new compounds with improved properties. While general methods for the derivatization of other natural products are well-established, their application to this compound has not been documented.

Exploration of Combinatorial Biosynthesis for Novel Analogues

The exploration of combinatorial biosynthesis to create novel analogues of this compound has not been reported. Combinatorial biosynthesis is a sophisticated technique that involves genetically engineering the biosynthetic pathways of microorganisms to produce new or modified natural products. arizona.edunih.gov This can involve introducing genes from different organisms or modifying existing genes to alter the final chemical structure. nih.gov Given that the biosynthetic pathway for this compound is not fully elucidated, the application of combinatorial biosynthesis remains a future possibility rather than a current research area.

Analytical Methods for Quantification and Monitoring of Apakaochtodene a

Chromatographic Techniques for Separation and Quantitation (e.g., HPLC, GC)

Chromatographic methods are fundamental to the isolation and quantification of Apakaochtodene A from complex mixtures, such as extracts of the red alga Portieria hornemannii.

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is a primary tool for the analysis of volatile compounds like this compound. In early studies, GC analysis was instrumental in determining the relative abundance of this compound and its isomer, Apakaochtodene B, in different populations of P. hornemannii. For quantitative analysis, a multiple-point external standard method can be employed. uog.edu This involves creating a calibration curve from standards of known concentrations to determine the concentration of the analyte in the sample. The use of an internal standard, such as naphthalene, is crucial for improving the accuracy and precision of the quantification by correcting for variations in sample injection and instrument response. researchgate.net When using GC-MS, selected ion monitoring (SIM) mode enhances sensitivity and selectivity by focusing on characteristic ions of the target molecules. uog.edu For halogenated compounds, Gas Chromatography with an Electron Capture Detector (GC-ECD) offers exceptionally high sensitivity, making it well-suited for detecting trace amounts in environmental samples. ontosight.aiceda.ac.ukmfd.org.mkgcms.czmeasurlabs.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of secondary metabolites from marine algae. longdom.orgnih.govnih.gov For compounds like this compound, reversed-phase HPLC with a C18 column is a common approach. longdom.org Detection is often performed using a UV detector, and the choice of wavelength is critical for sensitivity and selectivity. phytojournal.com While specific HPLC methods for the absolute quantification of this compound are not extensively detailed in the literature, the principles of quantitative HPLC analysis are broadly applicable. This would involve the development of a validated method, including parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy, using a purified standard of this compound. mdpi.comnih.gov Hyphenated techniques like HPLC-UV-MS-SPE-NMR have been successfully used for the determination of other halogenated monoterpenes from marine algae and could be applied to this compound for comprehensive analysis. nih.gov

Table 1: Chromatographic Methods for this compound and Related Compounds

Technique Stationary Phase/Column Mobile Phase/Carrier Gas Detector Application Reference
GC-MS Capillary Column Helium Mass Spectrometer (MS) Identification and relative quantification of Apakaochtodenes A and B in P. hornemannii and Aplysia parvula. Quantitative analysis using an external standard method. uog.eduresearchgate.net
GC-ECD Specialized capillary column Nitrogen or Argon-Methane Electron Capture Detector (ECD) Highly sensitive detection of halogenated compounds; suitable for trace environmental analysis. ontosight.aiceda.ac.ukmeasurlabs.com
HPLC-UV Reversed-phase C18 Acetonitrile/Methanol UV Detector Separation and quantification of secondary metabolites from marine algae. longdom.orgnih.gov

Spectroscopic Methods for Quantitative Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are not only pivotal for structural elucidation but can also be adapted for quantitative purposes.

Quantitative NMR (qNMR) provides a direct measure of the molar concentration of a substance, as the signal intensity is directly proportional to the number of nuclei. researchgate.net For quantitative ¹H NMR analysis, specific parameters must be optimized to ensure accurate results. This includes ensuring a sufficient relaxation delay between pulses to allow for full magnetization recovery of all signals being integrated. The selection of non-overlapping signals is crucial for accurate integration. researchgate.net While detailed qNMR studies specifically for the absolute quantification of this compound are not prominent in the literature, the technique is widely used for the quantification of natural products and could be readily applied. This would involve the use of an internal standard of known concentration.

In the context of this compound, ¹H and ¹³C NMR have been extensively used for its structural determination. nih.gov The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint for its identification. For instance, the ¹³C NMR spectrum of this compound shows characteristic signals for carbons bearing halogen atoms. nih.gov Computational methods, such as GIAO ¹³C NMR calculations, have been used to improve the accuracy of structural assignments for halogenated monoterpenes. nih.govresearchgate.net

Table 2: Key Spectroscopic Data for this compound

Technique Key Data Points Application Reference
¹H NMR Chemical shifts and coupling constants of protons. Structural elucidation and confirmation. nih.gov
¹³C NMR Chemical shifts of carbon atoms, particularly those bonded to halogens. Structural elucidation and isomer differentiation. nih.gov

Isotopic Labeling and Tracing in Biosynthetic Studies

Understanding the biosynthetic pathway of this compound can be significantly advanced through the use of isotopic labeling and tracing studies. This involves feeding the producing organism, Portieria hornemannii, with precursors enriched with stable isotopes (e.g., ¹³C or ²H) or radioactive isotopes (e.g., ¹⁴C).

The general biosynthetic pathway for monoterpenes proceeds via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway to produce geranyl pyrophosphate (GPP). oup.comresearchgate.net Terpene synthases then catalyze the formation of the basic monoterpene skeleton. nih.gov For halogenated monoterpenes like this compound, subsequent halogenation steps are carried out by haloperoxidase enzymes.

While specific isotopic labeling studies to elucidate the complete biosynthetic pathway of this compound have not been detailed, such studies have been conducted for other marine natural products. noaa.gov For example, feeding experiments with [1-¹⁴C]propionate have been used to investigate the biosynthesis of polypropionate allomones in opisthobranch molluscs. mfd.org.mk Similar experiments with labeled precursors of the MVA or MEP pathway could confirm the origin of the carbon skeleton of this compound. Furthermore, the use of labeled bromide or chloride salts in the culture medium of P. hornemannii could help to elucidate the timing and mechanism of the halogenation steps.

Monitoring Environmental Levels and Biological Uptake

Monitoring the concentration of this compound in the marine environment and its uptake by other organisms is essential for understanding its ecological significance.

Environmental monitoring of this compound primarily involves the collection and analysis of its source, the red alga Portieria hornemannii. Studies have shown that the concentration of this compound can vary significantly between different populations of the alga, suggesting that its production may be influenced by genetic or environmental factors.

A key aspect of the environmental fate of this compound is its bioaccumulation in the marine food web. The sea hare Aplysia parvula is known to feed on P. hornemannii and sequester apakaochtodenes for its own chemical defense. researchgate.netresearchgate.net Quantitative analysis has shown that these compounds are concentrated in the digestive gland of the sea hare, with smaller amounts detected in the mantle. researchgate.net This sequestration demonstrates the transfer of this compound from a primary producer to a primary consumer. The presence of halogenated natural products, including compounds structurally related to this compound, has been documented in various marine organisms, including fish and marine mammals, indicating their potential for biomagnification. researchgate.netvliz.beacs.org The analysis of these compounds in different trophic levels is crucial for assessing their persistence and potential ecological impact. mdpi.com

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Apakaochtodene B

Future Perspectives and Research Trajectories

Unexplored Biosynthetic Pathways and Genetic Determinants

The complete enzymatic machinery and genetic blueprint responsible for the production of Apakaochtodene A remain largely uncharted territory. While the proposed biosynthetic pathway initiates from myrcene (B1677589) and involves a series of halogenation reactions, the specific enzymes catalyzing these transformations are yet to be identified. oregonstate.edu Future research will likely focus on elucidating these enzymatic steps and the genes that encode them. frontiersin.orgnih.gov Understanding the genetic determinants is crucial, as genetic variations can significantly influence the production levels of secondary metabolites. researchgate.netnih.gov Techniques such as genome mining and transcriptomic analysis of the producing organism, likely a red alga of the genus Portieria, could reveal the gene clusters responsible for this compound biosynthesis. nih.gov This knowledge would not only provide fundamental insights into the biochemistry of halogenated compounds but also pave the way for manipulating these pathways for enhanced production.

Advanced Biotechnological Production Strategies

Developing sustainable and efficient methods for producing this compound is a key future objective. scielo.br Current reliance on extraction from natural sources is often limited by low yields and environmental variability. researchgate.netresearchgate.net Biotechnological approaches, such as fermentation using the native producing organism or a genetically engineered host, offer a promising alternative. oregonstate.eduscielo.brresearcher.life Research into optimizing fermentation conditions, including nutrient supply, light, and temperature, can significantly enhance production yields. oregonstate.edu Moreover, the use of agro-industrial residues as cost-effective substrates in fermentation processes is a valuable and sustainable strategy to explore. scielo.br The development of "designer polymers" through genetic and metabolic engineering could lead to the production of novel variants with enhanced properties for various applications. nih.gov

Novel Analog Design and Synthesis for Targeted Research

The chemical structure of this compound provides a scaffold for the design and synthesis of novel analogs with potentially enhanced or more specific biological activities. cmu.edunovapublishers.comedelris.com By systematically modifying the functional groups and stereochemistry of the molecule, researchers can probe the structure-activity relationships that govern its biological effects. edelris.com This approach, often guided by computational modeling, can lead to the development of new research tools for studying specific biological pathways or even new therapeutic leads. edelris.com The synthesis of such analogs is a challenging but crucial step in translating the initial discovery of this compound into practical applications. cmu.edunovapublishers.com

Environmental Perturbations and Impact on this compound Production

The production of secondary metabolites like this compound is often influenced by environmental factors. researchgate.netnovapublishers.comnih.gov Future research should investigate how perturbations such as changes in water temperature, salinity, light availability, and nutrient levels affect the biosynthesis of this compound. oregonstate.eduresearchgate.net Studies have shown that environmental stress can induce the production of halogenated compounds in algae. researchgate.net Understanding these triggers is not only important for predicting the ecological consequences of climate change but also for potentially manipulating production in a controlled biotechnological setting. nih.govbiorxiv.org Long-term monitoring and experimental studies will be crucial to determine the resilience of this compound production to ongoing environmental shifts. biorxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.